molecular formula C9H15NO3 B14707185 Cyclononanone, 2-nitro- CAS No. 13154-29-5

Cyclononanone, 2-nitro-

Cat. No.: B14707185
CAS No.: 13154-29-5
M. Wt: 185.22 g/mol
InChI Key: BDOPHVQWVPKYFT-UHFFFAOYSA-N
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Description

Cyclononanone, 2-nitro- is a derivative of cyclononanone, a nine-membered cyclic aliphatic ketone with the molecular formula C9H16O . The parent compound, cyclononanone, is a chemical building block in organic synthesis and research applications. Cyclic ketones are valuable intermediates for synthesizing more complex molecules, such as in the preparation of pharmaceuticals and other specialty chemicals . As a nitro-substituted derivative, the 2-nitro- compound introduces a strong electron-withdrawing group to the ring, which can significantly alter the molecule's reactivity and physical properties. This modification makes it a potential intermediate for further chemical transformations, including reduction to amines or participation in nucleophilic substitution reactions. Researchers value this and similar cyclic ketones for developing new compounds with potential biological activity . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the material safety data sheet for safe handling procedures. Specific data regarding the melting point, boiling point, and spectral information for the 2-nitro derivative should be verified through further experimental analysis.

Properties

CAS No.

13154-29-5

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-nitrocyclononan-1-one

InChI

InChI=1S/C9H15NO3/c11-9-7-5-3-1-2-4-6-8(9)10(12)13/h8H,1-7H2

InChI Key

BDOPHVQWVPKYFT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(=O)CCC1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclononanone, 2-nitro- can be achieved through several methods. One common approach involves the nitration of cyclononanone using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically requires controlled temperatures and conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of Cyclononanone, 2-nitro- may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclononanone, 2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives with different oxidation states.

    Reduction: The nitro group can be reduced to an amine or other nitrogen-containing functional groups.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction process.

    Substitution: Nucleophiles such as amines or thiols can react with the nitro group under appropriate conditions.

Major Products: The major products formed from these reactions include nitro derivatives, amines, and substituted cyclononanone compounds.

Scientific Research Applications

Cyclononanone, 2-nitro- has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclononanone, 2-nitro- involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition, modulation of signaling pathways, and alteration of cellular processes.

Comparison with Similar Compounds

Toxicity and Bioactivity

Cyclononanone exhibits significant toxicity to insect populations. In susceptible cockroach strains (strain S), its LD${50}$ is 0.025 mg/µl, outperforming limonene (LD${50}$ = 0.063 mg/µl), α-pinene (LD${50}$ = >12.5 mg/µl), and nerolidol (LD${50}$ = >12.5 mg/µl). However, insecticide-resistant strains (D and E) show 6.7- and 5.6-fold resistance to cyclononanone, respectively, attributed to cytochrome P450 monooxygenase-mediated detoxification .

Comparisons with Other Aliphatic Compounds

Compound LD$_{50}$ (mg/µl) – Strain S Resistance Ratio (Strain D/E) Synergist (PBO) Effect (SR)
Cyclononanone 0.025 6.7 / 5.6 8.4 (Strain D)
Limonene 0.063 1.0 / 1.0 1.0 (No reduction)
α-Pinene >12.5 0.9 / >10 1.5 (Moderate)
Nerolidol >12.5 >10 (Strain E) 1.0 (No reduction)

Synergist (PBO) Effect: Piperonyl butoxide (PBO) significantly enhances cyclononanone’s toxicity in resistant strains (synergism ratio, SR = 8.4), indicating P450 inhibition as a critical resistance mechanism .

Structural and Functional Analogues

(a) Bicyclo[2.2.2]octane, 2-Nitro- (CAS 5437-58-1)
  • Structure: Bicyclic nitro compound ($ \text{C}8\text{H}{13}\text{NO}_2 $).
  • Properties: Smaller ring system but shares nitro functionalization.
(b) 2-(2-Chlorophenyl)-2-Nitrocyclohexanone (CAS 2079878-75-2)
  • Structure: Nitro-substituted cyclohexanone with a chlorophenyl group.
  • Applications: Precursor to Norketamine, with pharmacological effects similar to ketamine. Demonstrates the role of nitro groups in bioactive molecule synthesis .
(c) Benzaldehyde, 3-Nitro- (CAS 99-61-6)
  • Structure: Aromatic nitro compound ($ \text{C}7\text{H}5\text{NO}_3 $).
  • Properties: Used in organic synthesis; differs from cyclononanone in aromaticity and lack of a ketone group .

Resistance Mechanisms

Cyclononanone’s resistance in insects contrasts with other compounds:

  • α-Pinene : Low resistance (RR = 0.9 in strain D) but high variability in strain E (RR >10), indicating strain-specific mechanisms .

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